2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

Catalog No.
S12534878
CAS No.
1450995-51-3
M.F
C17H10F3NO2
M. Wt
317.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

CAS Number

1450995-51-3

Product Name

2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

IUPAC Name

2-nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)21(22)23/h1-10H

InChI Key

FTTGOYFKUDEYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]

2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is a complex organic compound characterized by a naphthalene backbone substituted with a nitro group and a trifluoromethylphenyl group. Its chemical structure can be represented as follows:

  • Chemical Formula: C16H12F3N
  • Molecular Weight: 295.27 g/mol

This compound belongs to a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to the presence of functional groups that enhance biological activity and chemical reactivity.

, including:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions, leading to the formation of amines or other functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, influenced by the electron-withdrawing trifluoromethyl group.

Research indicates that compounds containing trifluoromethyl and nitro groups display significant biological activities. For instance:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Activity: Certain analogs have shown potential in inhibiting cancer cell proliferation, attributed to their ability to interact with cellular targets involved in growth regulation.

The synthesis of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene can be achieved through several methods:

  • Nitration of Naphthalene Derivatives: Starting with naphthalene, nitration can introduce the nitro group at specific positions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents such as trifluoromethyl iodide or via transition metal-catalyzed reactions .
  • Coupling Reactions: Utilizing coupling methodologies (e.g., Suzuki coupling) allows for the attachment of the trifluoromethylphenyl moiety to the naphthalene core.

The unique structure of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene lends itself to various applications:

  • Pharmaceuticals: Used as intermediates in drug development due to their biological activity.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.
  • Material Science: Employed in creating advanced materials with desirable properties such as thermal stability and chemical resistance.

Interaction studies involving 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene focus on its binding affinity with various biological targets. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against pathogens or cancer cells.

Insights from these studies help elucidate its mechanism of action and guide further modifications for enhanced activity.

Several compounds share structural similarities with 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene, allowing for comparative analysis:

Compound NameStructure CharacteristicsUnique Features
2-NitroanilineContains an amino group instead of a trifluoromethyl groupKnown for its use in dye synthesis
4-TrifluoromethylphenolHydroxyl group instead of a nitro groupExhibits strong antioxidant properties
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthaleneContains a hydroxyl group and bromine substitutionActivity against Mycobacterium tuberculosis

These compounds illustrate variations in functional groups that influence their reactivity and biological activity, highlighting the unique position of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene within this chemical landscape.

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Exact Mass

317.06636305 g/mol

Monoisotopic Mass

317.06636305 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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